molecular formula C22H22F2N6O B2819459 (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 2034314-97-9

(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Numéro de catalogue B2819459
Numéro CAS: 2034314-97-9
Poids moléculaire: 424.456
Clé InChI: ILBSLNWPYXGULA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C22H22F2N6O and its molecular weight is 424.456. The purity is usually 95%.
BenchChem offers high-quality (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Molecular Interaction and Pharmacophore Modeling

Research on related compounds, such as cannabinoid receptor antagonists, has provided insights into molecular interactions and the development of pharmacophore models. These studies employ techniques like AM1 molecular orbital method for conformational analysis and Comparative Molecular Field Analysis (CoMFA) for 3D-quantitative structure-activity relationship (QSAR) modeling. Such research aids in understanding the steric and electrostatic requirements for binding to specific receptors, suggesting applications in drug design and receptor-specific activity modulation (Shim et al., 2002).

Anticancer and Antituberculosis Potential

Compounds with similar structural features have been synthesized and evaluated for their anticancer and antituberculosis activities. These studies have led to the identification of derivatives that show significant in vitro activity against cancer cell lines and tuberculosis bacteria, highlighting the potential of these compounds in the development of new therapeutic agents for treating cancer and tuberculosis (Mallikarjuna et al., 2014).

Antimicrobial and Antifungal Activities

The exploration of novel pyrazole carboxamide derivatives, including those with piperazine moieties, has shown promising results in antimicrobial and antifungal screenings. These compounds have been synthesized and characterized, with their structures confirmed by various spectroscopic methods. The antimicrobial and antifungal activities of these derivatives suggest their potential application in combating pathogenic bacteria and fungi, contributing to the field of infectious disease treatment (Sanjeeva et al., 2022).

Antipsychotic and Neuroleptic Potential

Studies on conformationally constrained butyrophenones, which share structural similarities with the compound , have revealed their affinity for various dopamine and serotonin receptors. These findings suggest potential applications in the development of antipsychotic and neuroleptic drugs, offering insights into the design of new therapeutic agents for psychiatric disorders (Raviña et al., 2000).

Genotoxicity and Metabolic Activation

Investigations into the genotoxicity of related compounds have shed light on the role of metabolic activation in their bioactivity. Such studies provide valuable information on the safety profile of these compounds, contributing to the understanding of their mechanisms of action and the potential for adverse effects. This research is crucial for the development of safer and more effective pharmacological agents (Kalgutkar et al., 2007).

Propriétés

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-[5-(2,4-difluorophenyl)-2-methylpyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N6O/c1-28-20(13-19(27-28)16-5-4-15(23)12-17(16)24)22(31)30-10-8-29(9-11-30)21-7-6-18(25-26-21)14-2-3-14/h4-7,12-14H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBSLNWPYXGULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=C(C=C2)F)F)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.